![molecular formula C11H13N3 B3007181 methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1156391-85-3](/img/structure/B3007181.png)

methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

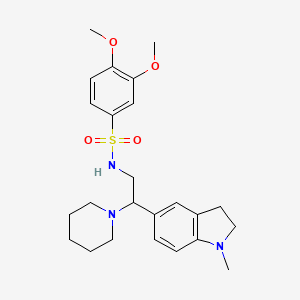

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The phenyl group attached to the pyrazole ring indicates the presence of a benzene ring, which may contribute to the compound's chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the ultrasound-mediated condensation of amine with dehydroacetic acid has been reported as a facile and efficient protocol for synthesizing pyranone derivatives, which could be related to the synthesis of this compound . Additionally, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with other reagents under microwave irradiation has been used to synthesize complex pyrazolo[3,4-b]pyridine derivatives, suggesting that similar conditions might be applicable for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex. For example, the asymmetric ligand 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine displays crystallographic symmetry and engages in hydrogen bonding upon complexation with ZnCl2 . This indicates that this compound could also exhibit interesting structural characteristics and potentially form complexes with metal ions.

Chemical Reactions Analysis

Pyrazole derivatives are known to react with various reagents. For instance, reactions with amines and phenols have been observed, where compounds like 3-methyl-1-phenyl-2-pyrazoline-5-one react with amines to yield substituted pyrazolones . This suggests that this compound could also participate in similar reactions, potentially leading to a wide range of derivatives with different chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For example, the fluorescent properties of pyrazole compounds can change upon complexation, as observed with the ZnCl2 complex of a pyrazole derivative, which exhibited a birefringent fluid mixed with crystalline domains at high temperatures . Additionally, the hydrogen bonding patterns in pyrazole derivatives can lead to different crystal structures and properties, as seen in various hydrogen-bonded pyrazole compounds . These insights suggest that this compound could also display unique physical and chemical properties depending on its molecular structure and interactions with other molecules.

Safety and Hazards

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. If it comes into contact with skin or eyes, it should be washed off with plenty of soap and water .

Mechanism of Action

Target of Action

Methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine is a complex compound with potential pharmacological effects. Related compounds have been shown to interact with various proteins and enzymes, such as tyrosine-protein phosphatase .

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through a nucleophilic addition-elimination reaction

Biochemical Pathways

Related compounds have been implicated in the regulation of the endoplasmic reticulum unfolded protein response . This suggests that methyl[

properties

IUPAC Name |

N-methyl-1-(1-phenylpyrazol-3-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-12-9-10-7-8-14(13-10)11-5-3-2-4-6-11/h2-8,12H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNLIJWRMKGZAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1156391-85-3 |

Source

|

| Record name | methyl[(1-phenyl-1H-pyrazol-3-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]but-2-enamide](/img/structure/B3007098.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007110.png)

![N-(2,5-dimethylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B3007112.png)

![N-(3,4-dichlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007114.png)

![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3007117.png)